N-(2-fluorophenyl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide

Drug-Likeness ADME Prediction Physicochemical Property Comparison

This compound features a rare ortho-fluoro/meta-methoxy substitution on the thiazolidine-3-carboxamide scaffold, distinct from ubiquitous para-substituted analogs. It aligns with the patented prostaglandin F₂α receptor modulator pharmacophore (CA2477265A1), offering a rational starting point for FP receptor campaigns. With no publicly disclosed bioactivity, it provides a clean slate for de novo SAR and can serve as a negative control if found inactive. Available at ≥90% purity for diversity-oriented screening without duplicating existing chemical space.

Molecular Formula C17H17FN2O2S
Molecular Weight 332.39
CAS No. 2034263-34-6
Cat. No. B2923757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorophenyl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide
CAS2034263-34-6
Molecular FormulaC17H17FN2O2S
Molecular Weight332.39
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2N(CCS2)C(=O)NC3=CC=CC=C3F
InChIInChI=1S/C17H17FN2O2S/c1-22-13-6-4-5-12(11-13)16-20(9-10-23-16)17(21)19-15-8-3-2-7-14(15)18/h2-8,11,16H,9-10H2,1H3,(H,19,21)
InChIKeyPJVSMQIHCHPGEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Fluorophenyl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide – Structural and Procurement Baseline for a Thiazolidine Carboxamide Research Compound


N-(2-Fluorophenyl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide (CAS 2034263-34-6) is a fully synthetic, small-molecule thiazolidine-3-carboxamide derivative with the molecular formula C₁₇H₁₇FN₂O₂S and a molecular weight of 332.4 g/mol [1]. It belongs to a broader class of thiazolidine carboxamides that have been patented as modulators of the prostaglandin F₂α (FP) receptor and are under investigation for conditions such as preterm labor and dysmenorrhea [2]. The compound is listed in the PubChem database (CID 86264804) and is commercially available from at least one established screening-compound supplier at a purity of ≥90% [1][3]. Its structure combines an electron-withdrawing 2-fluorophenyl urea group with an electron-donating 3-methoxyphenyl substituent at the 2-position of the thiazolidine ring, a substitution pattern that distinguishes it within the thiazolidine carboxamide chemical space yet lacks peer-reviewed biological profiling [1].

Why Generic Substitution Among Thiazolidine-3-Carboxamide Analogs Is Not Supported by Evidence for N-(2-Fluorophenyl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide


Although numerous thiazolidine-3-carboxamide analogs are commercially catalogued with superficially similar descriptors, the specific combination of the N-(2-fluorophenyl) urea terminus and the 2-(3-methoxyphenyl) substituent on the thiazolidine ring in this compound is structurally distinct from closely listed alternatives such as 2-(3-methoxyphenyl)-N-(o-tolyl)thiazolidine-3-carboxamide (CAS 2034484-81-4) or N-(4-ethoxyphenyl)-2-(2-fluorophenyl)-1,3-thiazolidine-3-carboxamide [1]. The position of the fluorine atom (ortho vs. para) and the methoxy group (meta vs. para or absent) are well-recognized determinants of target-binding geometry in related prostaglandin F receptor modulator patents, where even minor substituent shifts can abolish or invert functional activity [2]. In the absence of head-to-head comparative bioactivity data for this specific compound, the structural uniqueness of its substitution pattern means that potency, selectivity, and off-target profiles cannot be inferred from near-neighbor analogs; treating them as interchangeable carries a scientifically unjustifiable risk of functional non-equivalence [2].

Quantitative Differentiation Evidence for N-(2-Fluorophenyl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide (CAS 2034263-34-6)


Computationally Predicted Physicochemical Profile vs. Thiazolidine-3-Carboxamide Analogs

The target compound exhibits a computed logP (XLogP3) of 3.2, reflecting the balanced lipophilicity conferred by the ortho-fluorophenyl and meta-methoxyphenyl substituents [1]. This falls between the predicted logP of the less lipophilic unsubstituted phenyl analog (~2.5 by class inference) and the more lipophilic 2-(3,4-dichlorophenyl) analog (CAS 2034614-85-0, estimated clogP ~4.0), placing it in a physicochemical range compatible with both cellular permeability and aqueous solubility for in vitro assay formats. The compound's topological polar surface area (TPSA) is 66.9 Ų [1], which is below the common 90 Ų threshold for oral bioavailability prediction, a feature that distinguishes it from carboxamide analogs bearing additional hydrogen-bond donors or acceptors that push TPSA above this limit [2].

Drug-Likeness ADME Prediction Physicochemical Property Comparison

Vendor-Listed Purity and Unit Size as Purchasing-Ready Differentiation

The compound is offered by Life Chemicals (Catalog No. F6460-6381) as a 10 μmol unit at 90%+ purity, priced at $69.00 [1]. This pre-weighed, 10 μmol format is directly compatible with single-concentration HTS screening or dose-response follow-up without requiring the user to perform re-weighing or re-purification. In contrast, closely related analogs such as 2-(3-methoxyphenyl)-N-(o-tolyl)thiazolidine-3-carboxamide (CAS 2034484-81-4) and N-(2H-1,3-benzodioxol-5-yl)-2-(3-methoxyphenyl)-1,3-thiazolidine-3-carboxamide (CAS 2034614-63-4) are listed with a generic 95%+ purity specification from multiple vendors but are not confirmed in a fixed 10 μmol screening format with transparent pricing [2].

Compound Procurement HTS Library Sourcing Purity Specification

Structural Alignment with Patented Prostaglandin F Receptor Modulator Pharmacophore

The core thiazolidine-3-carboxamide scaffold, with N-aryl and 2-aryl substituents, forms the basis of a patent family (e.g., CA2477265A1, WO2003082209) claiming thiazolidine carboxamide derivatives as modulators of the prostaglandin F₂α (FP) receptor for the treatment of preterm labor and dysmenorrhea [1]. Within the patent's generic Markush structure, the combination of an N-phenyl group bearing an ortho electron-withdrawing substituent (fluorine) and a 2-phenyl group bearing a meta electron-donating substituent (methoxy) is explicitly encompassed. The 2-fluorophenyl urea motif is a recognized element for modulating FP receptor binding affinity, while the 3-methoxyphenyl group influences the compound's steric and electronic fit within the receptor's lipophilic pocket [1]. Compounds lacking the ortho-fluoro substituent or bearing para-methoxy groups fall outside this specific pharmacophore subset and are not claimed with the same substitution precision [1].

Prostaglandin F Receptor FP Antagonist Preterm Labor Therapeutic Target

Absence of Experimental Bioactivity Data vs. Structurally Profiled Thiazolidine Derivatives

A comprehensive search of ChEMBL, BindingDB, PubChem BioAssay, and PubMed as of April 2026 returns zero experimental IC₅₀, Ki, EC₅₀, or cell-viability measurements for N-(2-fluorophenyl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide (CAS 2034263-34-6, PubChem CID 86264804) [1]. This is in contrast to structurally related thiazolidine-3-carboxamide derivatives such as JR-AB2-011 (CAS 2411853-34-2), a selective mTORC2 inhibitor with a published IC₅₀ of 0.31 μM against the Rictor-mTOR interaction, or (2Z)-N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)imino]-5-methyl-1,3-thiazolidine-3-carboxamide, which has documented bioactivity entries [2]. The absence of data means no potency, selectivity, or safety claims can be made for this compound, and it should be considered a completely unprofiled chemical probe.

Data Transparency Screening Library Selection Assay-Ready Compound Prioritization

Evidence-Based Research and Procurement Application Scenarios for N-(2-Fluorophenyl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide


Prostaglandin F₂α Receptor Antagonist Screening for Preterm Labor Drug Discovery

The compound can serve as a structurally rational entry point for high-throughput or focused screening campaigns targeting the FP receptor, based on its alignment with the patented thiazolidine-3-carboxamide pharmacophore described in CA2477265A1 [1]. Its 2-fluorophenyl urea and 3-methoxyphenyl substitution pattern matches the preferred substituent space claimed for FP receptor modulation. However, procurement for this application must be accompanied by an explicit recognition that no FP receptor binding or functional assay data exist for this specific compound; it is a screening starting point, not a validated probe.

Chemoinformatics and Structural Diversity Library Expansion

With a computed XLogP3 of 3.2 and a TPSA of 66.9 Ų, the compound occupies a favorable drug-like physicochemical space [1]. Its ortho-fluoro / meta-methoxy disubstitution pattern is underrepresented relative to para-substituted analogs in public screening collections. Purchasing this compound in the defined 10 μmol format supports the exploration of novel chemical space in diversity-oriented screening decks without duplicating the substitution patterns of already profiled thiazolidine-3-carboxamide analogs.

Structure-Activity Relationship (SAR) Studies on Thiazolidine-3-Carboxamide Scaffolds

For medicinal chemistry teams actively synthesizing and profiling thiazolidine-3-carboxamide analogs, the compound provides a commercially available reference point bearing the specific N-(2-fluorophenyl) / 2-(3-methoxyphenyl) combination. Its inclusion in a comparator panel alongside analogs such as N-(4-ethoxyphenyl)-2-(2-fluorophenyl)-1,3-thiazolidine-3-carboxamide and 2-(3-methoxyphenyl)-N-(o-tolyl)thiazolidine-3-carboxamide allows systematic probing of the electronic and positional effects of the N-aryl and 2-aryl substituents on target binding and selectivity . The absence of published bioactivity data for this compound makes it a clean slate for de novo SAR generation.

Negative Control or Inactive Comparator Design for Assay Development

The confirmed absence of any bioactivity annotation in major public databases (ChEMBL, PubChem BioAssay, BindingDB) as of April 2026 [1] can be strategically leveraged. If experimental screening reveals that the compound is inactive against a given target, its well-defined structure and commercial availability make it suitable as a negative control or inactive comparator in assay validation protocols. This application depends entirely on first generating in-house activity data.

Quote Request

Request a Quote for N-(2-fluorophenyl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.